1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Description

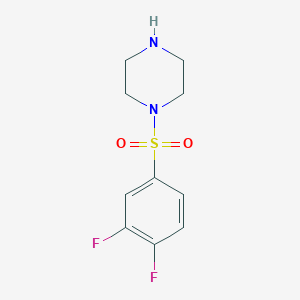

1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a synthetic arylpiperazine derivative characterized by a piperazine ring substituted with a 3,4-difluorobenzenesulfonyl group. The sulfonyl moiety confers strong electron-withdrawing properties, which may enhance metabolic stability compared to alkyl or aryl-substituted piperazines.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGBMSVWWYWNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluoro-benzenesulfonyl)-piperazine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3,4-Difluoro-benzenesulfonyl)-piperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluoro-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding pockets and exert its effects through multiple pathways.

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives are classified into two primary categories based on substituents: benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP). The target compound bridges these categories with a sulfonated aromatic ring. Key structural differences include:

| Compound | Substituent Group | Key Functional Features |

|---|---|---|

| 1-(3,4-Difluoro-benzenesulfonyl)-piperazine | 3,4-difluorobenzenesulfonyl | Sulfonyl group (electron-withdrawing), difluoro substitution |

| TFMPP | 3-trifluoromethylphenyl | Trifluoromethyl group (lipophilic, electron-withdrawing) |

| MDBP | 3,4-methylenedioxybenzyl | Methylenedioxy ring (electron-rich, planar) |

| BZP | Benzyl | Simple alkyl chain (lipophilic) |

| mCPP | 3-chlorophenyl | Chlorine substituent (moderate electronegativity) |

Pharmacological Activity

Piperazines exhibit diverse receptor interactions, particularly with serotonergic (5-HT) receptors:

- TFMPP : Selective 5-HT1B agonist with variable effects on sympathetic nerve discharge (SND); used recreationally for MDMA-like effects .

- MDBP : Metabolized to hydroxylated and glucuronidated derivatives; shares stimulant properties with BZP .

- BZP : Primarily dopaminergic activity; often combined with TFMPP to mimic MDMA .

- This compound : Predicted to have lower 5-HT receptor affinity due to sulfonyl group steric hindrance but enhanced metabolic stability.

Table 1: Receptor Affinity and Selectivity

| Compound | Primary Receptor Targets | Key Effects |

|---|---|---|

| TFMPP | 5-HT1B, 5-HT2C | Stimulant, hallucinogenic |

| MDBP | 5-HT2A, DAT | Euphoria, increased alertness |

| BZP | DAT, NET | Psychostimulant, amphetamine-like |

| Target Compound (Predicted) | SERT, CYP450 enzymes | Potential antidepressant or anxiolytic |

Metabolic Pathways

Piperazines undergo N-dealkylation and aromatic hydroxylation via CYP3A4 and CYP2D6 enzymes . For example:

- TFMPP : Metabolized to hydroxylated derivatives excreted as glucuronides.

- MDBP : Demethylenation followed by methylation and conjugation .

Detection and Toxicology

Piperazines are detected in urine via GC/MS or LC-MS after derivatization . The target compound’s sulfonyl group may require specialized ionization techniques (e.g., DESI-MS ), as seen for TFMPP and BZP .

Biological Activity

1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a compound that has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a piperazine core substituted with a difluorobenzenesulfonyl group, which significantly influences its biological interactions. The fluorine atoms enhance lipophilicity and may improve binding affinity to biological targets.

Biological Activity Overview

Research indicates that derivatives of piperazine, including this compound, exhibit various biological activities such as:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of multiple cancer cell lines.

- Antiviral Properties : Some piperazine derivatives have demonstrated efficacy against viral infections, including HIV.

- Neuropharmacological Effects : Certain piperazine compounds are being explored for their potential in treating neurological disorders.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on several cancer cell lines.

Case Study: Growth Inhibition Assays

In a recent study, the compound was tested against a panel of 16 human cancer cell lines. The results indicated varying degrees of growth inhibition:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | 14 | Moderate |

| A2780 (Ovarian) | 11 | Moderate |

| MiaPaCa-2 (Pancreatic) | >50 | Low |

| HT29 (Colon) | 18 | Moderate |

These results suggest that while the compound shows promise against certain types of cancer, its efficacy may be limited in others such as pancreatic cancer .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Protein Interaction Inhibition : Similar compounds have been shown to inhibit protein-protein interactions critical for cancer cell survival.

- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in sensitive cancer cells.

Antiviral Activity

Piperazine derivatives have also been studied for their antiviral properties. One notable finding is that certain structural modifications can enhance activity against HIV-1. For instance, compounds with specific substituents on the piperazine ring exhibited IC50 values in the nanomolar range against HIV-1 .

Neuropharmacological Research

Recent studies have indicated potential neuropharmacological benefits of piperazine derivatives. For example, certain analogs have shown anticonvulsant activity in preclinical models. The presence of the sulfonyl group may contribute to these effects by enhancing interactions with neurotransmitter receptors .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, and how is reaction progress optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of piperazine using 3,4-difluorobenzenesulfonyl chloride under basic conditions. Key steps include:

- Reagent Selection: Use anhydrous DMF as a solvent with K₂CO₃ as a base to deprotonate piperazine and activate the sulfonyl chloride .

- Progress Monitoring: Track reaction completion via TLC (e.g., hexane:ethyl acetate, 2:1) to confirm consumption of starting materials .

- Purification: Employ column chromatography (silica gel, ethyl acetate:hexane gradient) to isolate the product. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equiv. sulfonyl chloride) and reaction time (6–8 hrs) .

Advanced: How does the conformational flexibility of the piperazine ring influence the compound’s intermolecular interactions in crystal packing?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to determine dihedral angles between the piperazine ring and substituted benzene planes. For example, in analogous compounds, the piperazine adopts a chair conformation, with dihedral angles of ~74.96° between the sulfonyl-bound benzene and the ring plane .

- Non-Covalent Interactions: Analyze weak interactions (C–H⋯O/F) using Hirshfeld surface analysis. These interactions dictate stacking along crystallographic axes and stability .

- Comparative Studies: Compare with derivatives (e.g., 4-methylphenylsulfonyl analogs) to assess how fluorine substitution alters packing efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm sulfonylation (e.g., absence of piperazine NH signals, presence of aromatic F-coupled splitting) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁F₂N₂O₂S).

- Elemental Analysis: Confirm C/H/N/S/F ratios to rule out byproducts .

Advanced: How can molecular docking elucidate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Target Selection: Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s fluorinated aromatic moiety.

- Docking Workflow:

- Prepare the ligand (AMBER/GAFF force fields) and receptor (PDB structure).

- Use AutoDock Vina for flexible docking, focusing on sulfonyl-pi interactions with catalytic lysines.

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Contradiction Resolution: If experimental IC₅₀ conflicts with docking scores, re-evaluate protonation states or solvation effects .

Advanced: How do electronic effects of 3,4-difluoro substitution impact sulfonamide reactivity in metal coordination?

Methodological Answer:

- Theoretical Analysis: Perform DFT calculations (e.g., Gaussian09) to map electron-withdrawing effects of fluorine on sulfonyl charge distribution.

- Coordination Studies: Screen metal ions (e.g., Pd²⁺, Pt²⁺) via UV-Vis titration in acetonitrile. Monitor ligand-to-metal charge transfer bands to determine binding constants .

- Comparative Data: Contrast with non-fluorinated analogs to quantify fluorine’s role in stabilizing metal-sulfonamide complexes .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

- Cell Viability: Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Include cisplatin as a positive control.

- Apoptosis Markers: Perform flow cytometry (Annexin V/PI staining) to quantify apoptotic cells post-treatment .

- Dose Optimization: Conduct IC₅₀ determination with 72-hour exposure and triplicate replicates to ensure reproducibility .

Advanced: How can researchers resolve discrepancies in reported serotonin receptor binding affinities of similar piperazine derivatives?

Methodological Answer:

- Assay Standardization: Re-evaluate binding using consistent conditions (e.g., 5-HT₇ receptor membranes, [³H]-LSD ligand).

- Meta-Analysis: Compare Ki values across studies, adjusting for differences in radioligand concentration and buffer pH .

- Structural Probes: Synthesize analogs with para-methoxy or trifluoromethyl groups to isolate substituent effects on affinity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, ABEK respirators, and eyeshields to avoid inhalation/contact .

- Ventilation: Conduct reactions in a fume hood due to potential sulfonyl chloride byproducts.

- Waste Disposal: Neutralize acidic residues with NaHCO₃ before aqueous disposal .

Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Structural Modifications: Introduce electron-donating groups (e.g., methyl) on the piperazine ring to reduce CYP450 oxidation .

- Prodrug Design: Mask the sulfonamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues.

- PK/PD Studies: Use LC-MS/MS to monitor plasma half-life in rodent models, comparing modified vs. parent compound .

Advanced: How does the compound’s conformation affect its selectivity for dopamine vs. serotonin transporters?

Methodological Answer:

- Conformational Analysis: Use QM/MM simulations to model low-energy conformers and dock them into DAT/SERT structures (PDB: 4M48, 5I73).

- Pharmacophore Mapping: Identify critical distances between sulfonyl oxygen and piperazine nitrogen for transporter recognition .

- In Vitro Validation: Perform [³H]-dopamine/[³H]-serotonin uptake assays in HEK293 cells expressing hDAT/hSERT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.